N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a thiazole-based amide derivative characterized by a central 1,3-thiazole ring substituted at the 4-position with a 4-methylphenyl group and at the 2-position with a 3-phenylpropanamide chain. The compound’s structure combines aromatic and heterocyclic motifs, making it a candidate for diverse biological applications, including kinase modulation and antimicrobial activity. Its synthesis typically involves coupling reactions between thiazole precursors and propanamide derivatives under controlled conditions.
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-10-16(11-8-14)17-13-23-19(20-17)21-18(22)12-9-15-5-3-2-4-6-15/h2-8,10-11,13H,9,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJSTSHQYLJXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent such as ethanol. For this compound, the specific precursors used are 4-methylphenylthiourea and 3-phenylpropanoyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and solvent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or alkylated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide with analogous compounds, focusing on structural variations, physicochemical properties, and reported biological activities.
Structural and Functional Group Variations
Key Observations :
- Chain Length : The target compound’s 3-phenylpropanamide chain provides greater conformational flexibility compared to shorter acetamide chains (e.g., compound 14) .
Physicochemical Properties
Key Observations :
- Melting Points : Higher melting points (e.g., 257–258°C for 3e) correlate with crystalline stability and strong intermolecular forces .
- Yields : Synthesis efficiency varies widely (e.g., 97% for 3e vs. 40% for 3f), suggesting differences in reaction optimization .
- Solubility : Morpholine-containing compounds () may exhibit improved aqueous solubility due to the polar morpholine ring .
Key Observations :
- Antimicrobial Potential: Hydrazine and triazole-containing thiazoles () show notable antitubercular activity, suggesting the target compound could be optimized similarly .
- Kinase Interactions : The propanamide chain in the target compound may mimic ATP-binding motifs in kinase domains, analogous to c-Abl activators () .
Biological Activity
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological significance, particularly in drug design. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor signaling pathways. The thiazole moiety can engage with enzymes or receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular responses and contributing to its therapeutic effects.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies show that thiazole derivatives can inhibit COX enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. Investigations into similar compounds have demonstrated their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Thiazole derivatives have been linked to apoptosis induction in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and caspase activation .
Research Findings and Case Studies
Several studies have focused on the biological activity of thiazole derivatives similar to this compound. Below is a summary of key findings:
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, and how can reaction conditions be optimized? A:
- Methodology : The compound can be synthesized via a multi-step approach:
- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-methylphenacyl bromide) under reflux in ethanol .
- Propanamide coupling : React the thiazole-2-amine intermediate with 3-phenylpropanoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts. Purity can be enhanced via recrystallization from ethanol/water mixtures .
Structural Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral features should be prioritized? A:
- 1H/13C NMR :
- Thiazole protons : Look for deshielded aromatic protons at δ 7.2–8.1 ppm (C4-thiazole and methylphenyl substituents) .
- Propanamide backbone : A triplet near δ 2.5–3.0 ppm (CH2 groups) and a singlet for the amide NH (δ ~10.5 ppm, exchangeable with D2O) .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
Advanced Crystallographic Analysis
Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound? A:
- Methodology :
- Key parameters : Validate bond lengths (e.g., C–N in thiazole: ~1.30 Å) and dihedral angles between the thiazole and propanamide moieties .
Biological Activity Profiling
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity, and how should controls be designed? A:
- Assay selection :
- Enzyme inhibition : Test against alkaline phosphatase (ALP) using p-nitrophenyl phosphate as a substrate, comparing IC50 values to known inhibitors .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control.
- Controls : Include vehicle (DMSO ≤0.1%) and blank (no compound) to normalize background signals.
Addressing Data Contradictions
Q: How should researchers resolve discrepancies in reported melting points or spectral data for this compound? A:
- Root-cause analysis :
- Purity : Recheck via HPLC (≥98% purity) or elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Polymorphism : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points.
- Stereochemistry : Confirm E/Z isomerism (if applicable) using NOESY NMR or computational modeling .
Computational Modeling for SAR Studies
Q: What computational tools can predict the binding interactions of this compound with biological targets? A:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., ALP). Focus on hydrogen bonding between the amide group and catalytic residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes.
- Electrostatic potential maps : Generate via Gaussian 09 to identify nucleophilic/electrophilic regions on the thiazole ring .
Stability and Degradation Pathways
Q: How can the hydrolytic stability of the amide bond in this compound be evaluated under physiological conditions? A:
- Accelerated stability testing : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 72 hours.
- Kinetic analysis : Calculate half-life (t1/2) using first-order kinetics. Compare to structurally similar propanamides .
- Protective strategies : Evaluate co-solvents (e.g., PEG-400) or prodrug formulations to enhance stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
